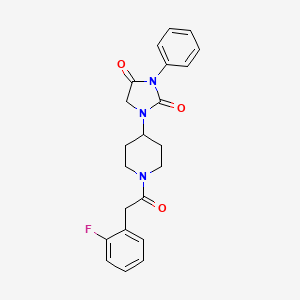![molecular formula C13H22N2OS B2824047 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide CAS No. 954709-98-9](/img/structure/B2824047.png)
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C13H22N2OS and its molecular weight is 254.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic and Antitumor Activity
- A study conducted by Gomez-Monterrey et al. (2011) explored the cytotoxicity and topoisomerase II inhibitory activity of derivatives of 3-acyl dihydronaphtho[2,3-b]thiophen-4,9-dione systems, which include a compound structurally similar to N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide. These compounds showed efficacy against resistant cell lines like melanoma, ovarian, and glioblastoma, indicating potential antitumor applications (Gomez-Monterrey et al., 2011).
Neurodegenerative Disease Research
- Research by Shoghi-Jadid et al. (2002) utilized a derivative similar to the compound in a study on Alzheimer's disease. They used a radiofluorinated derivative of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile in PET scans to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer patients (Shoghi-Jadid et al., 2002).
Antiproliferative Activity
- Ghorab et al. (2013) studied novel thiophene and thienopyrimidine derivatives, including compounds structurally akin to this compound, for their antiproliferative activity. They found that these compounds were more active against breast cancer than colon cancer cell lines (Ghorab et al., 2013).
Material Science
- In material science, Kobayashi et al. (1999) explored the polymerization of N,N-Dimethylacrylamide, which is structurally related to the compound of interest. Their research into the stereospecific anionic polymerization of N,N-dialkylacrylamides contributes to the understanding of polymer chemistry and potential applications in material science (Kobayashi et al., 1999).
Chemosensor Development
- A study by Y. S. Kim et al. (2016) involved the synthesis of a chemosensor based on quinoline for detecting Zn2+ ions in aqueous media. The chemosensor includes a structural component similar to the compound , demonstrating the potential for developing sensitive detection methods for metal ions (Kim et al., 2016).
Chemical Synthesis and Reactions
- Obydennov et al. (2013) conducted a study on the synthesis of 4-oxo-4H-pyran-2,5-dicarboxylate, a process involving ethyl 2-(dimethylamino)methylene-3-oxobutanoate, a compound related to the one . This research contributes to the field of organic synthesis and the development of novel compounds (Obydennov et al., 2013).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c1-13(2,3)12(16)14-8-11(15(4)5)10-6-7-17-9-10/h6-7,9,11H,8H2,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRGONZMQWSCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CSC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2823964.png)
![6-Ethyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2823967.png)

![2-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2823970.png)
![N-(3-acetylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2823971.png)
![1-benzyl-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2823978.png)


![2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2823982.png)
![N-(2-Methoxyethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2823983.png)

![3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2823985.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2823986.png)

